1-(2-Aminoethyl)cyclopentanol
CAS No.: 859629-83-7
Cat. No.: VC2393351
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 859629-83-7 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | 1-(2-aminoethyl)cyclopentan-1-ol |
Standard InChI | InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 |
Standard InChI Key | HRYBUTIAGJBDDV-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(CCN)O |
Canonical SMILES | C1CCC(C1)(CCN)O |
Introduction
Chemical Structure and Identification
1-(2-Aminoethyl)cyclopentanol is a cyclopentane derivative with an aminoethyl group and a hydroxyl group attached to the same carbon atom. The compound features a tertiary alcohol functional group at position 1 of the cyclopentane ring and a primary amine at the terminal position of the ethyl chain.
Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
CAS Registry Number | 859629-83-7 |
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | 1-(2-aminoethyl)cyclopentan-1-ol |
Standard InChI | InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 |
Standard InChIKey | HRYBUTIAGJBDDV-UHFFFAOYSA-N |
SMILES Notation | C1CCC(C1)(CCN)O |
PubChem Compound ID | 22273129 |
Structural Features
The compound contains:
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A cyclopentane ring
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A tertiary hydroxyl group at the 1-position
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A two-carbon chain (ethyl) with a terminal primary amine
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Two functional groups: an alcohol and an amine
This bifunctional structure potentially enables diverse chemical interactions, making it a versatile building block for synthetic applications.
Physical Properties
1-(2-Aminoethyl)cyclopentanol exhibits physical properties typical of amino alcohols of similar molecular weight. The following table summarizes its key physical properties:
Property | Value | Method/Source |
---|---|---|
Physical State | Solid/Liquid* | Predicted based on melting point |
Boiling Point | 214.11°C | EPI Suite |
Boiling Point (alternate) | 197.89°C | EPA T.E.S.T. |
Melting Point | 32.36°C | EPI Suite |
Density | 0.96 g/cm³ | EPA T.E.S.T. |
Flash Point | 73.72°C | EPA T.E.S.T. |
Water Solubility | 150,116 mg/L | EPA T.E.S.T. |
Water Solubility (alternate) | 896,620 mg/L | EPI Suite |
*Note: The compound is likely to be a solid at room temperature but with a relatively low melting point.
The compound exhibits excellent water solubility, though estimates vary significantly between prediction models. This high water solubility is consistent with its structure containing both hydroxyl and amino functional groups, which can form hydrogen bonds with water molecules.
Spectroscopic Properties
Limited spectroscopic data is available for this specific compound, but predicted collision cross-section data for various adducts has been reported:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 130.12265 | 128.4 |
[M+Na]⁺ | 152.10459 | 136.4 |
[M+NH₄]⁺ | 147.14919 | 138.3 |
[M+K]⁺ | 168.07853 | 131.2 |
[M-H]⁻ | 128.10809 | 129.5 |
[M+Na-2H]⁻ | 150.09004 | 133.7 |
[M]⁺ | 129.11482 | 129.6 |
[M]⁻ | 129.11592 | 129.6 |
These collision cross-section values can be valuable for analytical identification using ion mobility spectrometry coupled with mass spectrometry.
Chemical Properties
Reactivity
As a bifunctional molecule containing both amine and alcohol groups, 1-(2-Aminoethyl)cyclopentanol can participate in various chemical reactions:
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The primary amine can undergo:
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Nucleophilic substitution reactions
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Acylation to form amides
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Reductive amination with aldehydes or ketones
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Imine formation
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Salt formation with acids
-
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The tertiary alcohol can participate in:
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Dehydration reactions
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Esterification
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Oxidation (though tertiary alcohols are generally resistant to oxidation)
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Hydrogen bonding
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Hazard Statement | Code | Meaning |
---|---|---|
Harmful if swallowed | H302 | The compound may cause harm if ingested |
Recommended Precautions
The following precautionary measures are advised when handling this compound:
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Wear protective gloves (P280)
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In case of contact with skin or eyes, wash with plenty of water (P305+P351+P338)
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Store under inert gas at 2-8°C (based on recommendations for similar compounds)
Comparison with Related Compounds
Understanding the properties and applications of 1-(2-Aminoethyl)cyclopentanol can be enhanced by comparing it with structurally related compounds:
Structural Analogues
Compound | Formula | Key Structural Difference |
---|---|---|
2-(Aminomethyl)cyclopentan-1-ol | C₆H₁₃NO | One carbon shorter chain; secondary alcohol |
2-Amino cyclopentanol | C₅H₁₁NO | No ethyl chain; amine directly on the ring |
Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel | C₆H₁₃NO | Methyl instead of aminoethyl; different stereochemistry |
Functional Comparison
The positioning of functional groups significantly affects reactivity and applications:
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1-(2-Aminoethyl)cyclopentanol: Terminal amine with flexibility due to the ethyl chain; tertiary alcohol
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2-Amino cyclopentanol: Amine directly on the ring with less conformational freedom; secondary alcohol
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2-(Aminomethyl)cyclopentan-1-ol: Shorter aminomethyl group; likely different spatial arrangement of functional groups
These differences would influence hydrogen bonding patterns, molecular recognition properties, and reactivity in synthesis.
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